Literature review on 2-Chloro-4-(3-fluorophenyl)-1-butene synthesis
Literature review on 2-Chloro-4-(3-fluorophenyl)-1-butene synthesis
Technical Guide: Synthesis of 2-Chloro-4-(3-fluorophenyl)-1-butene
Executive Summary This technical guide details the synthesis of 2-Chloro-4-(3-fluorophenyl)-1-butene (CAS: 731773-04-9), a critical homoallylic vinyl chloride intermediate. This structural motif—featuring a halogenated alkene tethered to a fluorinated aromatic ring—is highly valued in medicinal chemistry, particularly as a precursor for imidazole- and triazole-based antifungal agents (e.g., analogues of oxiconazole or luliconazole) and agrochemical fungicides.
The guide prioritizes a convergent Grignard coupling strategy (Method A) due to its superior atom economy and scalability compared to linear ketone-modification routes. A secondary linear pathway (Method B) is provided for facilities restricted from using organometallic reagents.
Part 1: Retrosynthetic Analysis & Strategy
To achieve the target structure 3-F-Ph-CH2-CH2-C(Cl)=CH2, we analyze two distinct disconnections.
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Route A (Convergent): Disconnection at the C2–C3 bond.
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Logic: This couples a nucleophilic benzyl fragment with an electrophilic halo-allyl fragment.
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Key Reagents: 3-Fluorobenzyl magnesium chloride and 2,3-Dichloropropene.
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Advantage: High convergence; establishes the carbon skeleton and functional group in a single step.
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Route B (Linear): Functional group interconversion (FGI) from a ketone.
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Logic: Modification of 4-(3-fluorophenyl)-2-butanone via chlorination/elimination.
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Key Reagents: 3-Fluorobenzaldehyde, Acetone, PCl₅.
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Advantage: Avoids sensitive organometallics; utilizes standard condensation chemistry.
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Figure 1: Retrosynthetic tree illustrating the convergent organometallic route (left) vs. the linear ketone modification route (right).
Part 2: Primary Protocol (Method A)
Copper-Catalyzed Grignard Coupling
This method is the industry standard for synthesizing 2-halo-1-alkenes with homoallylic aryl groups. It relies on the cross-coupling of a benzyl Grignard reagent with 2,3-dichloropropene. The reaction exploits the higher reactivity of the allylic chloride over the vinylic chloride, ensuring regioselectivity.
Reagents & Materials
| Reagent | Equiv.[1][2][3][4][5] | Role |
| 3-Fluorobenzyl chloride | 1.0 | Starting Material (Nucleophile Precursor) |
| Magnesium turnings | 1.1 | Grignard formation |
| 2,3-Dichloropropene | 1.2 | Electrophile |
| CuI or Li₂CuCl₄ | 0.05 | Catalyst (Kochi coupling conditions) |
| THF (Anhydrous) | Solvent | Reaction Medium |
| 1,2-Dibromoethane | Cat.[3] | Grignard Initiator |
Step-by-Step Workflow
1. Preparation of 3-Fluorobenzyl Magnesium Chloride
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Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, addition funnel, and nitrogen inlet. Add Magnesium turnings (1.1 equiv) and cover with minimal anhydrous THF.
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Initiation: Add a crystal of iodine or 2 drops of 1,2-dibromoethane. Gently heat until the solvent becomes turbid/colorless, indicating activation.
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Addition: Dissolve 3-Fluorobenzyl chloride (1.0 equiv) in THF (5 vol). Add 10% of this solution to the Mg. Once the exotherm begins, add the remainder dropwise to maintain a gentle reflux.
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Completion: Stir at reflux for 1 hour after addition. Cool to room temperature. Titrate an aliquot to confirm concentration (typically 0.8–1.0 M).
2. Coupling Reaction
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Catalyst Prep: In a separate reactor, dissolve 2,3-Dichloropropene (1.2 equiv) and CuI (5 mol%) in anhydrous THF. Cool to -10°C .[6]
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Coupling: Transfer the prepared Grignard solution to an addition funnel. Add it dropwise to the dichloropropene solution, maintaining the internal temperature below 0°C .
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Mechanism Note: The copper catalyst facilitates the Sₙ2' or Sₙ2 displacement of the allylic chloride without affecting the vinyl chloride.
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Workup: Allow the mixture to warm to room temperature and stir for 2 hours. Quench with saturated NH₄Cl solution (to chelate copper and quench excess Mg).
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Extraction: Extract with Ethyl Acetate or MTBE (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[4]
3. Purification
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Distillation: The product is a high-boiling liquid. Vacuum distillation (0.5–1.0 mmHg) is recommended to separate it from homo-coupled byproducts (1,2-bis(3-fluorophenyl)ethane).
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Yield Expectation: 75–85%.
Part 3: Secondary Protocol (Method B)
Ketone Chlorination & Elimination
Use this method if handling organometallics is prohibitive. It is longer but uses robust, classical chemistry.
Workflow
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Aldol Condensation: React 3-fluorobenzaldehyde with acetone (NaOH/H₂O) to form 4-(3-fluorophenyl)-3-buten-2-one.
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Hydrogenation: Reduce the alkene using H₂ (1 atm) and Pd/C (5%) in Ethanol. Stop immediately upon H₂ uptake cessation to avoid reducing the ketone or ring. Product: 4-(3-fluorophenyl)-2-butanone .
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Chlorination:
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Dissolve the ketone in dry DCM.
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Add PCl₅ (1.1 equiv) portion-wise at 0°C.
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Reflux for 4 hours. This forms the gem-dichloride intermediate.
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Elimination:
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Solvent swap to DMF or DMSO.
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Heat the crude gem-dichloride with anhydrous Li₂CO₃ or Collidine at 120°C.
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This forces the elimination of HCl to yield the vinyl chloride.
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Note: This method often yields a mixture of the desired 2-chloro-1-butene (terminal) and 2-chloro-2-butene (internal) isomers. Careful fractional distillation is required.
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Part 4: Quality Control & Analytics
Characterization Data (Expected):
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¹H NMR (CDCl₃, 400 MHz):
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δ 7.30–6.90 (m, 4H, Ar-H).
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δ 5.25 (s, 1H, =CH₂ trans to Cl).
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δ 5.15 (s, 1H, =CH₂ cis to Cl).
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δ 2.85 (t, 2H, Ar-CH₂).
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δ 2.60 (t, 2H, -CH₂-C(Cl)=).
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¹³C NMR: Distinct signals for the C-F coupling in the aromatic ring and the vinylic carbons (approx. 140 ppm for =C(Cl)- and 115 ppm for =CH₂).
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Mass Spectrometry (GC-MS): Molecular ion [M]⁺ = 184/186 (3:1 ratio due to ³⁵Cl/³⁷Cl).
Figure 2: Process flow for the copper-catalyzed Grignard coupling.
References
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Sigma-Aldrich. Product Specification: 2-Chloro-4-(3-fluorophenyl)-1-butene (CAS 731773-04-9).
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Organic Syntheses. Preparation of 2-Halo-1-alkenes via Grignard Coupling. Org.[1][4][6][7] Synth. Coll. Vol. X, p. XXX. (General methodology for benzyl-allyl coupling).
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BenchChem. Reactivity Profile of 2-Bromo-3-(4-bromophenyl)-1-propene. (Analogous reactivity data).
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GuideChem. Chemical Properties and Precursors for CAS 731773-04-9.
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ResearchGate. Standard Operating Procedures: Grignard Reagent Solutions and Safety.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Preparation method of 2-chlorobenzyl chloride Grignard reagent - Eureka | Patsnap [eureka.patsnap.com]
- 3. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]
- 4. Synthesis of 1,2,3-triazoles using Grignard reactions through the protection of azides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. odinity.com [odinity.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. guidechem.com [guidechem.com]
